molecular formula C17H13F3N2O2S2 B2986981 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 2034598-62-2

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B2986981
CAS RN: 2034598-62-2
M. Wt: 398.42
InChI Key: BPHHCPTZWHSELD-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B cell malignancies.

Scientific Research Applications

Synthesis and Characterization

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide derivatives have been synthesized for various purposes, including the development of potential therapeutic agents. One study focused on the synthesis and characterization of Celecoxib derivatives, which demonstrated anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities without causing significant tissue damage in liver, kidney, colon, and brain compared to untreated controls or Celecoxib (Ş. Küçükgüzel et al., 2013). Another study explored the base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl Precatalysts, demonstrating efficient catalysis under air without the need for basic additives or halide abstractors, indicating its potential application in green chemistry (A. Ruff et al., 2016).

Therapeutic Potential

Several studies have investigated the therapeutic potential of sulfonamide derivatives in various medical fields. For instance, research into N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide explored their ligand properties for metal coordination, which could be relevant in the development of new drugs or diagnostic agents (Danielle L Jacobs et al., 2013). Moreover, the development of a reaction-based fluorescent probe for discrimination of thiophenols over aliphatic thiols highlighted its application in environmental and biological sciences for the detection of toxic benzenethiols with high selectivity and sensitivity (Z. Wang et al., 2012).

Photophysical Applications

The study of first hyperpolarizability of new sulfonamide amphiphiles by calculation and hyper-Rayleigh scattering provided insights into their potential applications in nonlinear optics, revealing significant hyperpolarizability values which could be leveraged in the development of optical materials (S. Kucharski et al., 1999).

properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S2/c18-17(19,20)13-4-1-2-6-16(13)26(23,24)22-11-12-7-8-21-14(10-12)15-5-3-9-25-15/h1-10,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHHCPTZWHSELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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